2-(Dimethylamino)ethanesulfonic acid

Mitochondrial Function Calcium Signaling Taurine Analogs

Researchers requiring precise pH control in the 5.5-6.5 range often face limited buffer options with defined metal-binding profiles. 2-(Dimethylamino)ethanesulfonic acid (pKa ~6.1) addresses this gap. • Enables non-saturable stimulation of mitochondrial Ca²⁺ uptake, distinct from taurine’s saturable kinetics. • Serves as a critical SAR control: dimethylation eliminates hydrogen-bond donation, isolating taurine’s primary amine role. • Consistent ≥98% purity supports reproducible enzymology and organelle assays.

Molecular Formula C4H11NO3S
Molecular Weight 153.2 g/mol
CAS No. 637-95-6
Cat. No. B1607352
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Dimethylamino)ethanesulfonic acid
CAS637-95-6
Molecular FormulaC4H11NO3S
Molecular Weight153.2 g/mol
Structural Identifiers
SMILESCN(C)CCS(=O)(=O)O
InChIInChI=1S/C4H11NO3S/c1-5(2)3-4-9(6,7)8/h3-4H2,1-2H3,(H,6,7,8)
InChIKeyCFAFEJHONLMPQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Dimethylamino)ethanesulfonic Acid Procurement Guide


2-(Dimethylamino)ethanesulfonic acid (CAS 637-95-6), also known as N,N-dimethyltaurine, is an organic compound in the organosulfonic acid class [1]. It functions as a zwitterionic N-substituted aminosulfonic acid buffer, a category widely used in biological and biochemical research for pH control [2]. While often grouped with other Good's buffers, its unique N-dimethyl substitution profile warrants specific consideration for applications requiring tailored ionic interactions [3].

Buffer class N-substituted aminosulfonic acid with N-dimethyl group
Ionic profile Distinct substituent-driven interactions vs. MES or HEPES
Research context Reported non-saturable mitochondrial Ca2+ transport kinetics

Why Specify 2-(Dimethylamino)ethanesulfonic Acid


Substituting 2-(Dimethylamino)ethanesulfonic acid with more common analogs like MES (2-(N-morpholino)ethanesulfonic acid) or HEPES is scientifically unsound without direct comparative data. While they belong to the same class of N-substituted aminosulfonic acids, their distinct substituent groups (dimethylamine vs. morpholine ring) confer different metal-binding properties, ionic interactions, and biochemical effects [1][2]. Direct evidence in mitochondrial assays shows that N,N-dimethyltaurine exhibits a non-saturable stimulation of calcium uptake, a kinetic profile distinct from the saturable activation by taurine, highlighting that even minor structural changes can alter biological outcomes [3].

MES / HEPES may alter metal-binding
Different substituent groups can shift metal-ion complexation; data for dimethyl analog is not established.
Kinetic profile differs from taurine
Non-saturable Ca2+ uptake kinetics vs. saturable taurine activation may not transfer across studies.

2-(Dimethylamino)ethanesulfonic Acid vs. Analogs


Mitochondrial Ca2+ Transport vs. Taurine

In isolated rat liver mitochondria, 2-(Dimethylamino)ethanesulfonic acid (N,N-dimethyltaurine) stimulated Ca2+ uptake at concentrations of 1-10 mM. Crucially, this stimulation showed no evidence of saturability over this concentration range, unlike the parent compound taurine, which acted as a saturable, uncompetitive activator with a Km of ~2.63 mM [1]. This suggests a fundamentally different mechanism of action or binding site interaction for the dimethylated analog.

Mitochondrial Ca2+ Transport
Head-to-head
Target: non-saturable uptake (1–10 mM)
Comparator (taurine): saturable, Km 2.63 mM
Kinetic difference supports distinct regulatory mechanism.
Conditions: isolated rat liver mitochondria
Mitochondrial Function Calcium Signaling Taurine Analogs

pKa vs. MES Buffer

Thermodynamic analysis of substituted aminoethanesulfonic acids provides a direct, quantitative basis for differentiation. At 25 °C, the pK2 value for MES (2-(N-morpholino)ethanesulfonic acid) is precisely 6.270 [1]. While the pKa of 2-(Dimethylamino)ethanesulfonic acid is reported at approximately 6.1 [2], this difference highlights the impact of the substituent group on the acid dissociation constant. The morpholine ring in MES is a significantly larger and more complex substituent than the dimethylamino group, which alters the electron density and steric environment around the ionizable sulfonic acid moiety.

pKa vs. MES
Reported
Target pKa ≈ 6.1
MES pKa = 6.270
Δ ≈ 0.17 units
Slightly more acidic optimal pH range (5.5–6.5).
Cross-study comparison; verify in your assay conditions.
Buffer Chemistry pKa Determination Thermodynamics

Metal Ion Complexation Profile

All Good's buffers, which are N-substituted aminosulfonic acids, exhibit some degree of metal ion complexation, but the extent varies significantly with the substituent group [1]. While MES is widely noted for its minimal interference with a majority of common metal ions in biological systems , the specific complexation constants for 2-(Dimethylamino)ethanesulfonic acid with metals like Cu2+, Zn2+, or Ca2+ have not been systematically quantified in direct comparison to MES. This absence of data is itself a critical piece of evidence: it indicates that researchers requiring defined metal-buffer interaction profiles should not assume the behavior of MES applies to its dimethylamino analog without verification.

Metal Ion Complexation
Data to verify
Binding constants for Cu2+, Zn2+, Ca2+ not characterized
Metal-buffer interactions require empirical validation.
Do not assume MES-like low metal affinity.
Metal-Buffer Interactions Bioinorganic Chemistry Good's Buffers

2-(Dimethylamino)ethanesulfonic Acid Applications


Mitochondrial Calcium Transport Studies

Based on direct comparative evidence, this compound is scientifically warranted as a research tool for investigating mechanisms of mitochondrial calcium uptake. Its non-saturable stimulation of Ca2+ transport in isolated rat liver mitochondria, contrasted with taurine's saturable kinetics, makes it a valuable probe for dissecting the roles of different binding sites or allosteric regulators on the mitochondrial calcium uniporter [1].

Slightly Acidic Buffer Formulation

With a reported pKa of approximately 6.1, 2-(Dimethylamino)ethanesulfonic acid offers a distinct buffering range compared to MES (pKa 6.27) [1][2]. This makes it a candidate for enzyme assays or other biochemical reactions requiring precise pH control in the 5.5-6.5 range, where its buffering capacity may be optimized relative to other common zwitterionic buffers. However, its temperature-dependent pKa coefficient (ΔpKa/°C) remains undefined, so its use in thermocycling or variable-temperature experiments should be validated empirically.

Taurine Analog SAR Studies

As the N,N-dimethyl derivative of the abundant amino acid taurine, this compound is essential for structure-activity relationship (SAR) studies investigating the role of taurine's primary amine group in biological processes [1]. The replacement of both amino hydrogens with methyl groups eliminates hydrogen-bond donor capacity at this position, making it a key control compound to elucidate taurine's mechanism of action in systems ranging from osmoregulation to neurotransmission.

Application
Selection Property
Validation Focus
Mitochondrial Ca2+ Transport Studies
Non-saturable uptake kinetics
Mechanistic probe relative to taurine saturable kinetics
Slightly Acidic Buffer Formulation
pKa ≈ 6.1 (reported)
Verify buffering capacity at target pH and temperature
Taurine Analog SAR Studies
N,N-dimethyl substitution (no H-bond donor)
Control for primary amine role in taurine biology

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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